1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride
Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is a semi-synthetic hydrogenated ketone derivative of morphine . It has a molecular formula of CHNO, an average mass of 193.242 Da, and a monoisotopic mass of 193.110275 Da .
Synthesis Analysis
Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is derived from morphine in the modification of the hydroxyl group in the carbon 6 to a carbonyl and the absence of a double bond between the carbon 7 and 8 .Scientific Research Applications
Biological Activities
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including the compound , exert diverse biological activities against various infective pathogens . This makes them valuable in the development of new drugs and treatments.
Neurodegenerative Disorders
These compounds have shown potential in combating neurodegenerative disorders . This opens up possibilities for their use in developing treatments for conditions like Alzheimer’s, Parkinson’s, and other similar diseases.
Neuroprotective Activity
It has been established through behavioral and biochemical studies that (R,S)-1MeTIQ demonstrates neuroprotective activity . This suggests potential applications in protecting the nervous system from damage or degeneration.
Antagonizing Behavioral and Biochemical Effects
(R,S)-1MeTIQ has been found to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . This could be useful in the development of treatments for conditions related to dopamine, such as Parkinson’s disease.
Potential Damage to Dopaminergic Neurons
Studies suggest that TIQ, in fact, produces some damage to dopaminergic neurons . This information is crucial in understanding the potential side effects and risks associated with the use of these compounds.
Effect on Desipramine-Induced Changes
The compound 1MeTIQ has been studied for its effect on desipramine-induced changes in the forced swimming test (FST) . This could have implications in understanding and treating conditions related to mood and behavior.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), a related compound, acts as an antidopaminergic agent . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with dopamine receptors or other components of the dopaminergic system.
Biochemical Pathways
It is known that 1metiq, a related compound, affects dopamine catabolism . This suggests that 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride might also influence pathways related to dopamine metabolism.
properties
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZVVJCAXPAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Synthesis routes and methods
Procedure details
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